molecular formula C13H17BrN2O2 B14769904 Methyl 3-bromo-5-(4-methylpiperazin-1-yl)benzoate

Methyl 3-bromo-5-(4-methylpiperazin-1-yl)benzoate

Cat. No.: B14769904
M. Wt: 313.19 g/mol
InChI Key: HKLFYJWAYZPHGZ-UHFFFAOYSA-N
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Description

Methyl 3-bromo-5-(4-methylpiperazin-1-yl)benzoate is an organic compound that features a brominated benzoate ester linked to a methylpiperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-bromo-5-(4-methylpiperazin-1-yl)benzoate typically involves the bromination of a benzoate ester followed by the introduction of the methylpiperazine group. One common method includes:

    Bromination: The starting material, methyl benzoate, is brominated using bromine in the presence of a catalyst such as iron(III) bromide to yield methyl 3-bromobenzoate.

    Nucleophilic Substitution: The brominated ester is then reacted with 4-methylpiperazine under basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-bromo-5-(4-methylpiperazin-1-yl)benzoate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, leading to a variety of substituted products.

    Oxidation and Reduction: The ester and piperazine moieties can be oxidized or reduced under appropriate conditions.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydroxide or potassium carbonate in an aprotic solvent like dimethylformamide (DMF).

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amine-substituted benzoate, while oxidation can produce carboxylic acids or ketones.

Scientific Research Applications

Methyl 3-bromo-5-(4-methylpiperazin-1-yl)benzoate has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and psychiatric disorders.

    Biological Studies: The compound can be used to study the interactions of brominated benzoates with biological systems, including enzyme inhibition and receptor binding.

    Materials Science: It serves as a building block for the development of novel materials with specific electronic or photonic properties.

Mechanism of Action

The mechanism of action of Methyl 3-bromo-5-(4-methylpiperazin-1-yl)benzoate involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and the piperazine ring play crucial roles in binding to these targets, potentially inhibiting their activity or modulating their function. The exact pathways depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-bromo-5-(4-methylpiperazin-1-yl)benzoate: Similar in structure but with variations in the substituents on the benzoate or piperazine rings.

    Ethyl 3-bromo-5-(4-methylpiperazin-1-yl)benzoate: An ethyl ester analog with similar properties but different solubility and reactivity.

    3-(4-Methylpiperazin-1-yl)methyl-5-bromo-1H-indole: A related compound with an indole core instead of a benzoate ester.

Uniqueness

This compound is unique due to its specific combination of a brominated benzoate ester and a methylpiperazine group. This structure imparts distinct chemical and biological properties, making it valuable for targeted applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C13H17BrN2O2

Molecular Weight

313.19 g/mol

IUPAC Name

methyl 3-bromo-5-(4-methylpiperazin-1-yl)benzoate

InChI

InChI=1S/C13H17BrN2O2/c1-15-3-5-16(6-4-15)12-8-10(13(17)18-2)7-11(14)9-12/h7-9H,3-6H2,1-2H3

InChI Key

HKLFYJWAYZPHGZ-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C2=CC(=CC(=C2)C(=O)OC)Br

Origin of Product

United States

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